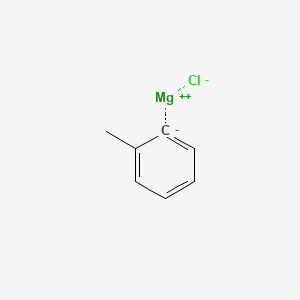

o-Tolylmagnesium chloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: o-Tolylmagnesium chloride is typically prepared by the reaction of o-tolyl chloride with magnesium metal in the presence of anhydrous ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common .

Análisis De Reacciones Químicas

3.1. Reaction with Carbonyl Compounds

One of the primary applications of o-tolylmagnesium chloride is its reaction with carbonyl compounds, such as aldehydes and ketones. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group, leading to the formation of alcohols upon hydrolysis.

-

General Reaction :

This reaction pathway is crucial for synthesizing various alcohols from carbonyl precursors.

3.2. Rearrangement Reactions

Interestingly, this compound can undergo rearrangement reactions under certain conditions. For example, when reacting with specific substrates, a benzyl to o-tolyl rearrangement can occur, leading to unexpected products.

-

Example :

In studies involving the reaction of benzylmagnesium chloride with carbohydrates, it was observed that the proportion of benzyl versus o-tolyl derivatives depended on the reaction conditions, indicating a rearrangement mechanism at play .

3.3. Cross-Coupling Reactions

This compound can also participate in cross-coupling reactions with various electrophiles, including aryl halides and alkyl halides. These reactions are facilitated by transition metal catalysts and are essential for forming biaryl compounds.

-

Example :

The coupling of this compound with chlorobenzene in the presence of nickel(II) bromide and triphenylphosphine has been reported to yield high purity and yield of 2-methylbiphenyl .

3.4. Reaction with Acid Chlorides

When reacting with acid chlorides, this compound can produce ketones instead of alcohols, demonstrating its versatility:

-

General Reaction :

For instance, when reacting with acetyl chloride, it produces o-methylacetophenone .

Aplicaciones Científicas De Investigación

Organic Synthesis

o-Tolylmagnesium chloride serves as a crucial reagent in organic synthesis, particularly in nucleophilic substitution reactions. It can effectively introduce the o-tolyl group into various organic compounds, enhancing their reactivity and functionality.

Case Study : A study demonstrated that this compound could be used to synthesize o-tolyl derivatives from carbonyl compounds via Grignard reactions. The reaction conditions significantly influenced the product distribution, showcasing the reagent's adaptability to different synthetic pathways .

Rearrangement Reactions

The compound has been observed to participate in rearrangement reactions, particularly the benzyl to o-tolyl rearrangement. This transformation highlights its potential in synthesizing complex organic molecules.

Research Findings : In a comparative study of benzyl and o-tolyl derivatives, it was found that varying reaction conditions (temperature and reactant ratios) could suppress or promote the formation of desired products. The results indicated a predominance of o-tolyl carbinols when using excess this compound under specific conditions .

Polymer Synthesis

This compound has applications in polymer chemistry, particularly in the synthesis of conjugated polymers like poly(3-hexylthiophene) (P3HT). It acts as an initiator for polymerization reactions.

Detailed Example : Research has shown that using this compound as an initiator leads to the formation of P3HT with specific molecular weight characteristics. This application is critical for developing electronic materials and devices .

Safety Considerations

Handling this compound requires caution due to its hazardous nature:

Mecanismo De Acción

The mechanism of action of o-tolylmagnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, facilitating the nucleophilic attack .

Comparación Con Compuestos Similares

p-Tolylmagnesium chloride: Similar structure but with the methyl group in the para position.

m-Tolylmagnesium chloride: Similar structure but with the methyl group in the meta position.

Phenylmagnesium chloride: Lacks the methyl group on the aromatic ring

Uniqueness: o-Tolylmagnesium chloride is unique due to the presence of the methyl group in the ortho position, which can influence the reactivity and selectivity of the compound in various reactions. This positional difference can lead to distinct reaction pathways and products compared to its para and meta counterparts .

Actividad Biológica

o-Tolylmagnesium chloride (C7H7ClMg), a Grignard reagent, is widely utilized in organic synthesis. Its biological activity, while not extensively documented, can be inferred through its chemical properties and interactions in biological systems. This article explores the biological implications of this compound, focusing on its reactivity, potential toxicity, and applications in medicinal chemistry.

- Molecular Formula : C7H7ClMg

- Molecular Weight : 150.89 g/mol

- CAS Number : 33872-80-9

- Physical State : Typically found as a solution in tetrahydrofuran (THF) or toluene.

The compound exhibits significant reactivity due to the presence of the Grignard reagent, which can form carbon-carbon bonds with various electrophiles.

Toxicity and Safety

This compound is classified as hazardous. It poses risks such as:

- Causes serious eye damage .

- Severe skin burns and eye damage .

- Suspected carcinogenic effects .

- Reproductive toxicity .

These characteristics necessitate careful handling and consideration of exposure risks in laboratory settings .

Effects on Enzymatic Activity

Research indicates that magnesium ions, including those from magnesium chloride (MgCl2), can influence enzymatic activities. A study demonstrated that MgCl2 could counteract the toxicity of organophosphorus compounds like chlorpyrifos by enhancing acetylcholinesterase activity, which is crucial for neurotransmission . Although this study did not directly involve this compound, it highlights the potential for magnesium-containing compounds to modulate biological processes.

Applications in Organic Synthesis

This compound is instrumental in synthesizing various organic compounds. Its ability to form stable intermediates allows for the construction of complex molecular architectures. For instance, studies have shown its effectiveness in regioselective reactions with different electrophiles, yielding products with high selectivity .

Case Studies

- Regioselective Crotylation :

- Benzyl to o-Tolyl Rearrangement :

Summary of Findings

| Property/Activity | Description |

|---|---|

| Chemical Formula | C7H7ClMg |

| Toxicity Risks | Eye damage, skin burns, suspected carcinogen |

| Enzymatic Influence | May enhance acetylcholinesterase activity |

| Synthetic Applications | Effective in regioselective reactions and carbon bond formation |

Propiedades

IUPAC Name |

magnesium;methylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVSLLSEXLZRRH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[C-]1.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33872-80-9 | |

| Record name | O-TOLYLMAGNESIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUL3ABU3P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does o-tolylmagnesium chloride interact with N-dichlorophosphoryl-P-trichlorophosphazene (Cl3PNPOCl2) and what is the outcome of this reaction?

A1: this compound acts as a nucleophile, attacking the electrophilic phosphorus atom in N-dichlorophosphoryl-P-trichlorophosphazene. This reaction results in the substitution of chlorine atoms with o-tolyl groups. The final product is a pentaaryl phosphazene containing three o-tolyl groups. This specific reaction was not isolated in the study, but the general reaction scheme suggests its formation [].

Q2: What characterization techniques were used to confirm the structure of the products formed in the reactions with this compound and similar reagents?

A2: The study utilized a combination of spectroscopic techniques to confirm the structure of the pentaaryl phosphazene products. These techniques include Infrared Spectroscopy (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), ¹³C Nuclear Magnetic Resonance (¹³C NMR), ³¹P Nuclear Magnetic Resonance (³¹P NMR), and mass spectrometry [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.